molecular formula C9H5F7 B1395615 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene CAS No. 1262412-55-4

1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene

Cat. No.: B1395615
CAS No.: 1262412-55-4
M. Wt: 246.12 g/mol
InChI Key: MVRJPGOPPCOTCP-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene is an organofluorine compound with the molecular formula C10H6F7 . It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. This compound is often used in research and industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: This method involves the replacement of hydrogen atoms with fluorine atoms using nucleophilic fluorinating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired application and production scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Common reduction reagents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Common substitution reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may yield fluorinated hydrocarbons.

Scientific Research Applications

1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: Used in the production of specialty chemicals, materials, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways involved depend on the application and context

Properties

IUPAC Name

1-fluoro-3-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-2-5(4-8(11,12)13)1-6(3-7)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRJPGOPPCOTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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